3'-三氟甲基丙酰苯胺

描述

3'-Trifluoromethylpropionanilide is a compound that is part of a broader class of trifluoromethylated compounds, which are of significant interest in medicinal chemistry due to their unique physical and chemical properties. These compounds have been explored for various applications, including as inhibitors of pyruvate dehydrogenase kinase (PDHK) and as antiandrogens .

Synthesis Analysis

The synthesis of trifluoromethylated compounds can be achieved through different methods. One approach involves the electrochemical oxidation of 3-hydroxy-2-trifluoromethylpropionic acid, which yields 2,3-bis(trifluoromethyl)-1,4-butanediol and 2-trifluoromethylated alcohols when reacted with carboxylic acids or dicarboxylic acid monoesters . This method demonstrates the versatility of electrochemical reactions in generating trifluoromethylated structures.

Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds can be complex, as seen in the crystal and molecular structure analysis of related compounds such as anti-3',4'-difluoro-2-hydroxyiminopropiophenone. The structure of this compound is characterized by the twisted planes defined by the difluorophenyl, carbonyl, and hydroxyimino-groups, which are indicative of the intricate geometries that can be present in trifluoromethylated anilides .

Chemical Reactions Analysis

Trifluoromethylated compounds can participate in a variety of chemical reactions. For instance, tris(pentafluorophenyl)borane, a strong boron Lewis acid, has been used to catalyze reactions such as hydrometallation, alkylations, and aldol-type reactions, which could potentially be applied to the synthesis or modification of trifluoromethylated anilides . The ability of such Lewis acids to stabilize less favored tautomeric forms and induce unusual reactions provides a pathway for the synthesis of novel trifluoromethylated compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds are influenced by the presence of the trifluoromethyl group. This group is known for its electron-withdrawing nature, which can enhance the potency of the compounds as inhibitors, as seen in the optimization of anilide derivatives of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid for PDHK inhibition . The oral bioavailability of these compounds is also affected by the substitution pattern on the anilide, with optimal bioavailability observed when the anilide is substituted at the 4-position with an electron-withdrawing group .

科学研究应用

抗雄激素活性

已经研究了3'-三氟甲基丙酰苯胺及其衍生物的抗雄激素活性。 Tucker、Crook和Chesterson(1988)研究了一系列3-(取代硫)-2-羟基丙酰苯胺,包括三氟甲基衍生物,作为抗雄激素的潜在性。他们发现三氟甲基系列表现出部分雄激素激动剂活性,这对于治疗雄激素敏感的良性和恶性疾病可能具有重要意义(Tucker, Crook, & Chesterson, 1988)。

催化氟反弹机制

Levin等人(2017)发现了金配合物中独特的氟反弹机制,硼烷从CF3基团中提取氟。这种机制对于引入放射性氟取代基具有重要意义,这在正电子发射断层扫描应用中可能是有益的。该研究突出了三氟甲基化合物的化学性质及其在制药研究中的重要性(Levin et al., 2017)。

芳基氯化物的三氟甲基化

Cho等人(2010)开发了一种将CF3基团附加到广泛范围的芳基底物的方法。这一过程对于三氟甲基基团影响有机分子的性质至关重要,使它们更适用于制药和农药(Cho et al., 2010)。

药物化学中的三氟甲硫醇羰基化合物

Rossi、Puglisi、Raimondi和Benaglia(2018)专注于合成α-SCF3取代羰基化合物,突出它们在药物化学中的重要潜力。这些化合物用于调节新设计分子中的亲脂性、生物利用度和代谢稳定性。分子结构中存在SCF3残基与几种药物的生物活性密切相关(Rossi、Puglisi、Raimondi和Benaglia,2018)。

光氧化还原催化合成三氟甲基化合物

Chen等人(2018)报道了一种高效的方法,用于构建3-三氟甲基香豆素,展示了三氟甲基化合物在可见光照射下合成复杂有机衍生物的多功能应用(Chen et al., 2018)。

制药中的氧化三氟甲基化

Chu和Qing(2014)讨论了氧化三氟甲基化反应,强调了CF3基团在制药中的重要性,因为它具有化学和代谢稳定性。该方法提供了多种含CF3基团的化合物,表明其在生命科学领域的潜在应用(Chu & Qing, 2014)。

与三(五氟苯基)硼烷的催化和加合物形成

Erker(2005)探讨了三(五氟苯基)硼烷在有机和有机金属化学中作为催化剂或化学计量试剂的用途,包括催化的氢金属化反应和催化的醛缩合反应。这种化合物的独特性质具有广泛的应用潜力,超出了其在烯烃聚合催化中的作用(Erker, 2005)。

光氧化还原催化的氟甲基化

Koike and Akita (2016)强调了在各种骨架中使用光氧化还原催化剂进行三氟甲基化和二氟甲基化,特别是在制药和农药领域。这种方法已经成为在温和条件下进行自由基反应的强大工具,展示了高官能团兼容性和区域选择性 (Koike & Akita, 2016)。

安全和危害

When handling 3’-Trifluoromethylpropionanilide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

属性

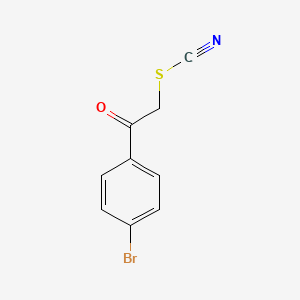

IUPAC Name |

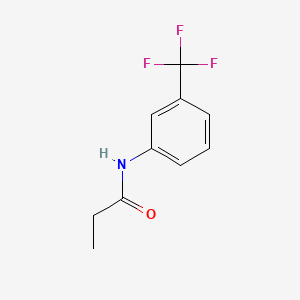

N-[3-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c1-2-9(15)14-8-5-3-4-7(6-8)10(11,12)13/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXGETUNXUENJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177557 | |

| Record name | 3'-Trifluoromethylpropionanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Trifluoromethylpropionanilide | |

CAS RN |

2300-88-1 | |

| Record name | 3'-Trifluoromethylpropionanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002300881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Trifluoromethylpropionanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B1330300.png)